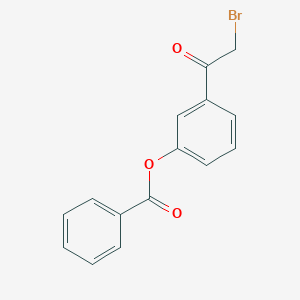

3'-(Benzoyloxy)-2-bromoacetophenone

Übersicht

Beschreibung

Benzophenone derivatives are a group of compounds that have garnered significant interest due to their biological activity and their use in various applications, such as in sunscreens as UV filters. The compound of interest, 3'-(Benzoyloxy)-2-bromoacetophenone, is related to this class of compounds and is expected to possess similar chemical characteristics and reactivity.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex, involving multiple steps and specific enzymes. For instance, benzophenone synthase (BPS) is an enzyme that catalyzes the formation of the C13 skeleton of benzophenone derivatives by condensing benzoyl-CoA with malonyl-CoAs to give trihydroxybenzophenones . Although the specific synthesis of 3'-(Benzoyloxy)-2-bromoacetophenone is not detailed in the provided papers, the general methodologies applied to benzophenone derivatives could be relevant.

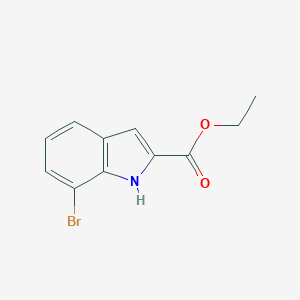

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by a benzoyl group attached to a phenone structure. The presence of substituents like hydroxyl groups can significantly affect the molecular geometry and electronic properties, as seen in the study of 2,4-dihydroxy-benzophenone . Theoretical studies, such as those using density functional theory (DFT), can predict the stability and planarity of these molecules, which is crucial for understanding their reactivity and interactions .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including complexation with metals, as demonstrated by the reaction between AlCl3 and 2,4-dihydroxy-benzophenone . The oxidation of α-benzoyl-o-hydroxyacetophenones using iodobenzene diacetate in methanolic potassium hydroxide provides a method for synthesizing related compounds such as 2-benzoylcoumaran-3-ones . These reactions are indicative of the reactivity of the benzophenone core and its potential to form new compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the Schiff base ligand 2-hydroxyacetophenone benzoylhydrazone exhibits non-linear optical properties, which suggests that similar benzophenone derivatives could also be candidates for nonlinear optical materials . The determination of benzophenone-3 and its metabolites in human serum and urine samples has been achieved through various analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating the compound's stability and the ability to monitor its bioavailability .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

- Synthesis of Pharmacologically Active Compounds: Azevedo et al. (2006) developed a novel synthesis of α-bromoacetophenones, including compounds similar to 3'-(Benzoyloxy)-2-bromoacetophenone. These compounds serve as precursors for the synthesis of benzoylbenzofurans, which have significant pharmacological properties like coronary artery dilation and analgesic action. The method offers a straightforward approach to synthesizing these pharmacologically relevant compounds with improved yield and selectivity (Azevedo et al., 2006).

Environmental Science

- Photocatalytic Degradation of Organic Pollutants: Zúñiga-Benítez et al. (2016) investigated the photocatalytic degradation of Benzophenone-3, a compound structurally similar to 3'-(Benzoyloxy)-2-bromoacetophenone, using titanium dioxide particles. The study aimed at optimizing degradation conditions to mitigate the compound's endocrine-disrupting effects in water bodies. This research underscores the potential environmental applications of related compounds in water treatment technologies (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Material Science

- Synthesis of Liquid Crystalline Compounds: Lu Zhu (2007) explored the synthesis of novel liquid crystalline aromatic quinone compounds, demonstrating how derivatives of benzoyloxyacetophenone can be used to develop materials with unique phase behavior. This research contributes to the development of advanced materials for display technologies and other applications where liquid crystalline properties are desirable (Zhu Lu, 2007).

Environmental Toxicology

- Endocrine-Disrupting Effects and Environmental Risks: Kim and Choi (2014) provided a comprehensive review of the occurrences, toxicities, and ecological risks of Benzophenone-3, which shares a benzoyl group with 3'-(Benzoyloxy)-2-bromoacetophenone. The review highlights concerns over the compound's widespread presence in aquatic environments and potential impacts on human health and ecosystems, pointing towards the need for continued research into safer and more environmentally friendly UV filters (Kim & Choi, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2-bromoacetyl)phenyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-10-14(17)12-7-4-8-13(9-12)19-15(18)11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCBERBYQMIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930270 | |

| Record name | 3-(Bromoacetyl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Benzoyloxy)-2-bromoacetophenone | |

CAS RN |

139-27-5 | |

| Record name | 1-[3-(Benzoyloxy)phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromoacetyl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Benzoyloxy-2-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)